1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4.ClH/c1-20(2)10-7-11-21(3,4)22(20)13-17(23)15-26-14-16-12-18(24-5)8-9-19(16)25-6;/h8-9,12,17,23H,7,10-11,13-15H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLXMIOWYDCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
- Chemical Formula : C₁₈H₃₁ClN₂O₃
- Molecular Weight : 348.91 g/mol
The structural components include:
- A dimethoxybenzyl group, which is known for its role in enhancing lipophilicity and biological activity.
- A tetramethylpiperidine moiety, which may contribute to the compound's pharmacological properties.
Pharmacological Profile
-
Antioxidant Activity
- The compound has shown promising antioxidant properties in preliminary studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
-
Neuroprotective Effects
- Research indicates that similar compounds with piperidine structures exhibit neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce neuroinflammation.
-
Antimicrobial Activity
- Investigations into related benzyl ether derivatives have demonstrated antimicrobial properties. The presence of the dimethoxy group may enhance the interaction with microbial membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant capacity may stem from the ability to scavenge free radicals.
- Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Neuroprotective | Reduction in neuroinflammation | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Neuroprotective Effects
A study conducted on related compounds indicated that those with a similar piperidine structure provided significant protection against neuronal cell death induced by oxidative stress. The study utilized in vitro models where the compounds were administered prior to exposure to oxidative agents, resulting in reduced cell apoptosis.
Case Study: Antimicrobial Activity
In another investigation, derivatives with structural similarities were tested against various bacterial strains. Results showed effective inhibition against Gram-positive bacteria, suggesting potential for development as therapeutic agents against infections.
Scientific Research Applications
Pharmacological Studies
The compound has been evaluated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure indicates that it may interact with neurotransmitter systems, which is crucial for developing treatments for neurological disorders.
- Neuroprotective Effects : Initial studies suggest that the compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to its ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress.
Antioxidant Activity
Research indicates that compounds similar to 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride possess significant antioxidant properties. Antioxidants are essential in preventing cellular damage caused by free radicals.
- Case Study : A study demonstrated that related compounds showed a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress in various conditions.
Synthesis of Derivatives
The synthesis of derivatives from this compound can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects.
- Synthesis Methodology : A recent synthesis protocol involved coupling reactions that yielded various derivatives with improved pharmacokinetic profiles. Such derivatives can be screened for specific therapeutic targets.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacological Studies | Potential neuroprotective agent | Modulates neurotransmitter release |
| Antioxidant Activity | Reduces oxidative stress | Higher antioxidant activity than ascorbic acid |
| Synthesis of Derivatives | Development of new pharmaceuticals | Improved pharmacokinetic profiles |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their comparative properties are summarized below:
| Compound Name / Class | Substituents / Modifications | Key Properties | Application Performance |
|---|---|---|---|
| Target Compound | 2,5-Dimethoxybenzyloxy, TMP core, HCl salt | High thermal stability (decomposition >250°C), dual radical trapping (gas/condensed phase) | Efficient in thin polyolefins (UL94 V-0 at 0.5% loading); synergizes with brominated FRs |
| NOR 116 (Generic NOR) | Simple alkyl/aryloxy groups (e.g., methoxy) | Moderate thermal stability (~200°C), gas-phase radical scavenging | Requires higher loading (1–2%) for UL94 V-0; limited synergism with phosphates |
| TMP-based HALS (Hindered Amine LS) | No alkoxy substituent; TMP core only | Excellent UV stabilization but poor flame retardancy | Used in outdoor polymers (e.g., agricultural films); no standalone FR efficacy |
| Brominated FRs (e.g., Decabromodiphenyl ether) | Bromine-rich aromatic structures | High FR efficiency but toxic combustion byproducts; low thermal stability | Phased out in EU; replaced by NORs due to environmental concerns |
Functional Differences
- Radical-Trapping Mechanism: Unlike traditional hindered amine light stabilizers (HALS), the target compound’s alkoxybenzyl group enhances radical scavenging in both gas and condensed phases, whereas NOR 116 primarily acts in the gas phase .
- Synergistic Effects: The dimethoxybenzyl substituent improves compatibility with brominated or phosphorus-based flame retardants (FRs), reducing required additive concentrations by 30–50% compared to non-substituted NORs .
- Thermal Stability: The hydrochloride salt form increases decomposition onset temperature by ~50°C relative to neutral NORs, enabling use in high-temperature processing (e.g., extrusion) .
Research Findings
- Efficiency in Polypropylene: At 0.5% loading, the compound reduces peak heat release rate (pHRR) by 60% in PP films, outperforming NOR 116 (40% reduction at 1% loading) .
- Limitations: Higher cost compared to non-alkoxy NORs due to complex synthesis; sensitivity to acidic environments (HCl release at >200°C).
Critical Analysis of Evidence
- provides foundational data on NORs’ synthesis, mechanisms, and polymer applications, directly supporting the compound’s functional profile.
- and describe unrelated compounds (nucleotide analogs and imidazole derivatives), highlighting the need for further research on structurally similar NORs.
Preparation Methods
Epoxide Ring-Opening Method
This route leverages the nucleophilic ring-opening of an epoxide by 2,2,6,6-tetramethylpiperidine, followed by etherification and salt formation.
Step 1: Synthesis of Glycidyl 2,5-Dimethoxybenzyl Ether
2,5-Dimethoxybenzyl alcohol reacts with epichlorohydrin under basic conditions to form the glycidyl ether.
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 2,5-Dimethoxybenzyl alcohol | 1.0 equiv | Dissolved in THF, 0°C to RT, 12 h |
| Epichlorohydrin | 1.2 equiv | |
| NaOH (50% aqueous) | 2.0 equiv | Slow addition over 1 h |
The product is purified via silica chromatography (hexane:ethyl acetate = 4:1), yielding glycidyl 2,5-dimethoxybenzyl ether (85–90% yield).
Step 2: Epoxide Ring-Opening with 2,2,6,6-Tetramethylpiperidine
The glycidyl ether undergoes nucleophilic attack by 2,2,6,6-tetramethylpiperidine in refluxing ethanol:
$$
\text{Glycidyl ether} + \text{2,2,6,6-Tetramethylpiperidine} \xrightarrow{\text{Ethanol, 80°C, 8 h}} \text{3-(2,2,6,6-Tetramethylpiperidin-1-yl)-1-((2,5-dimethoxybenzyl)oxy)propan-2-ol}
$$
Key Considerations
- Regioselectivity : The bulky piperidine preferentially attacks the less hindered epoxide carbon.
- Yield : 75–80% after recrystallization (ethanol/water).
Step 3: Hydrochloride Salt Formation
The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt (95% yield).
Mitsunobu Etherification Approach
The Mitsunobu reaction couples 2,5-dimethoxybenzyl alcohol with 3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol.
Reaction Setup
| Component | Quantity |
|---|---|
| 3-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-ol | 1.0 equiv |
| 2,5-Dimethoxybenzyl alcohol | 1.5 equiv |
| Triphenylphosphine (PPh₃) | 1.5 equiv |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 equiv |
| Tetrahydrofuran (THF) | 0.1 M |
Procedure
The mixture is stirred at 20°C under nitrogen for 16 h, followed by extraction (ethyl acetate) and purification via preparative HPLC (acetonitrile/water with 0.05% NH₄OH). Yield: 25–30%.
Challenges
- Steric hindrance from the secondary alcohol reduces reactivity.
- Byproducts : Competing oxidation or elimination reactions may occur.
Williamson Ether Synthesis
A classical SN2 reaction between a propanolamine tosylate and 2,5-dimethoxybenzyl alcohol.
Step 1: Tosylation of 3-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-ol
The propanolamine reacts with tosyl chloride in dichloromethane (0°C, 2 h) to form the tosylate (90% yield).
Step 2: Alkylation with 2,5-Dimethoxybenzyl Alcohol
The tosylate is treated with sodium hydride (NaH) and 2,5-dimethoxybenzyl alcohol in DMF (80°C, 6 h), yielding the ether (65–70%).
Optimization and Mechanistic Insights
Epoxide vs. Mitsunobu: Yield and Scalability
| Parameter | Epoxide Method | Mitsunobu Method |
|---|---|---|
| Overall Yield | 65–70% | 25–30% |
| Reaction Time | 12–16 h | 16–20 h |
| Scalability | High (>100 g) | Moderate (<50 g) |
The epoxide route is favored for industrial-scale synthesis due to higher yields and fewer purification steps.
Solvent and Temperature Effects
- Epoxide Opening : Ethanol outperforms THF in minimizing side reactions (e.g., polymerization).
- Mitsunobu : THF ensures solubility of PPh₃ and DIAD but requires strict moisture control.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : m/z 385.2 [M+H]⁺ (calculated for C₂₁H₃₅NO₄: 385.3).
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Preparation of the 2,5-dimethoxybenzyl ether intermediate via nucleophilic substitution using 2,5-dimethoxybenzyl alcohol as a precursor .
- Step 2 : Coupling the ether intermediate with 2,2,6,6-tetramethylpiperidine under controlled conditions (e.g., anhydrous dichloromethane or ethanol as solvents) .
- Final Step : Hydrochloride salt formation to enhance stability and solubility . Purity is confirmed using HPLC (≥95%) and NMR spectroscopy (e.g., resolving peaks for methoxy and piperidine protons) .
Q. How is the purity and structural integrity of the compound validated?
Methodological validation includes:
- HPLC : To assess purity (>95% threshold) with a C18 column and acetonitrile/water mobile phase .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., methoxy groups at δ 3.7–3.8 ppm, piperidine protons at δ 1.2–1.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated vs. observed m/z) .
Q. What solvents and reaction conditions are optimal for synthesis?
- Solvents : Dichloromethane (for anhydrous reactions) or ethanol (for polar protic conditions) are preferred .
- Temperature : Maintained at 0–25°C during sensitive steps (e.g., coupling reactions) to minimize side products .
- Reaction Time : 12–24 hours for complete conversion, monitored via TLC or in situ IR spectroscopy .
Q. Why is the hydrochloride salt form used in research?
The hydrochloride salt improves:
- Aqueous Solubility : Critical for in vitro assays (e.g., receptor binding studies) .
- Stability : Reduces hygroscopicity and degradation during storage .
Q. What are the key physicochemical properties relevant to experimental design?
While specific data for this compound is limited, analogous structures suggest:
- LogP : ~2.5–3.5 (indicating moderate lipophilicity, relevant for blood-brain barrier penetration) .
- Melting Point : 160–200°C (determined via differential scanning calorimetry) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and scalability?
- Design of Experiments (DOE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction rate) .
- Continuous Flow Chemistry : Reduces batch variability and improves scalability .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR and MS fragmentation patterns .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and identify anomalies .
Q. What experimental strategies can elucidate the compound’s CNS activity?
- In Vitro Assays :
- Radioligand binding (e.g., dopamine or serotonin receptors at 10 nM–10 µM concentrations) .
- Functional assays (cAMP accumulation or calcium flux) .
- In Vivo Models : Behavioral studies in rodents (e.g., forced swim test for antidepressant activity) .
Q. How can computational methods predict biological interactions?
Q. How to assess stability under varying storage and experimental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and pH extremes (1–13) .
- Analytical Monitoring : Track degradation products via LC-MS and assign structures using fragmentation libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
